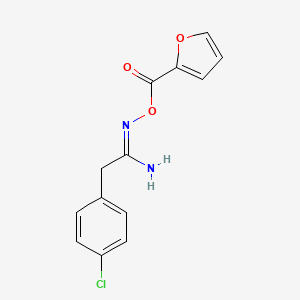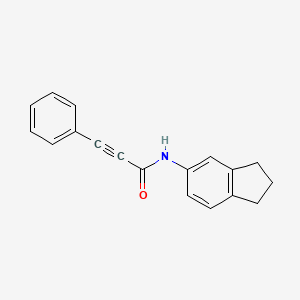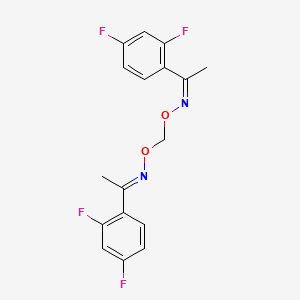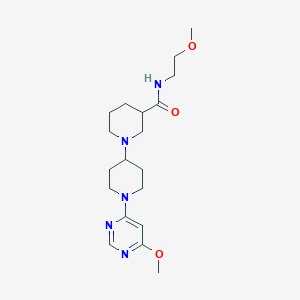
2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide, also known as CFEE, is a chemical compound that has been studied extensively for its potential applications in the field of medicine. This compound has been shown to possess a wide range of biochemical and physiological effects, which make it a promising candidate for further research.
作用机制
The mechanism of action of 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. Studies have also shown that this compound can improve cognitive function and reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes it a promising candidate for the development of new cancer treatments. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research on 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide. One area of focus could be the development of new cancer treatments based on this compound and other related compounds. Additionally, further research could be conducted to explore the potential applications of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, more studies could be conducted to better understand the mechanism of action of this compound and its effects on various cellular pathways.
合成方法
The synthesis of 2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide involves a multi-step process that begins with the reaction of 2-furoic acid with thionyl chloride to form 2-furoyl chloride. This intermediate is then reacted with 4-chloroaniline to form the desired product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
科学研究应用
2-(4-chlorophenyl)-N'-(2-furoyloxy)ethanimidamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research that has received particular attention is the use of this compound as a potential treatment for cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in this area.
属性
IUPAC Name |
[(Z)-[1-amino-2-(4-chlorophenyl)ethylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-5-3-9(4-6-10)8-12(15)16-19-13(17)11-2-1-7-18-11/h1-7H,8H2,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHLYJXXDAJXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)ON=C(CC2=CC=C(C=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)Cl)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methyl-1H-imidazol-1-yl)-N-[1-(3-methylphenyl)piperidin-4-yl]butanamide](/img/structure/B5417538.png)

![8-(3-phenoxybenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5417568.png)

![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)

![1-[4-(difluoromethoxy)phenyl]-3-[4-(4-fluorobenzyl)-1-piperazinyl]-2-propen-1-one](/img/structure/B5417595.png)
![N,N-dimethyl-5-[4-(3-piperidinylmethyl)benzoyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5417598.png)
![4-{[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetyl}-1-phenyl-2-piperazinone](/img/structure/B5417603.png)
![rel-(4aS,8aR)-6-(3-fluoro-2-pyridinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5417609.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5417614.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417615.png)